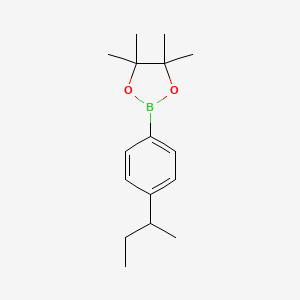

4-sec-Butylphenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-sec-Butylphenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-sec-Butylphenylboronic acid pinacol ester typically involves the reaction of 4-sec-butylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent hydrolysis .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 4-sec-Butylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: Converts the boronic ester to the corresponding phenol.

Reduction: Reduces the ester to the corresponding alkane.

Substitution: Participates in nucleophilic substitution reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) in organic solvents.

Major Products:

Oxidation: 4-sec-Butylphenol.

Reduction: sec-Butylbenzene.

Substitution: Various biaryl compounds depending on the coupling partner.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-sec-Butylphenylboronic acid pinacol ester is primarily employed in:

- Suzuki–Miyaura Coupling Reactions : This reaction facilitates the formation of biaryl compounds from aryl halides and boronic acids. The steric hindrance provided by the sec-butyl group enhances selectivity and yields in these reactions.

Medicinal Chemistry

The compound has garnered attention for its potential applications in drug development:

- Cancer Therapy : Boronic acids have been shown to inhibit proteasomes, which are vital for protein degradation pathways. This inhibition can induce apoptosis in cancer cells, making boronic esters like this compound valuable in developing anticancer agents .

- Antibacterial Applications : Research indicates that certain boronic acid derivatives exhibit antibacterial properties, potentially useful in treating infections .

Material Science

In addition to its chemical applications, this compound plays a role in:

- Advanced Materials Production : The stability and reactivity of this compound make it suitable for synthesizing polymers and other advanced materials.

Case Study 1: Anticancer Activity

A study explored the synthesis of novel analogues of known anticancer agents using this compound as a key intermediate. The biological evaluation demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a precursor for developing new therapeutic agents .

Case Study 2: Biopolymer Synthesis

Research highlighted the use of boronic esters in creating ROS-responsive nanoparticles for biomedical applications. These nanoparticles showed promise in targeted drug delivery systems, leveraging the reversible covalent bonding properties of boron compounds to enhance therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 4-sec-Butylphenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the transmetalation step where the boronic ester transfers its organic group to a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product. The boronic ester acts as a nucleophile, facilitating the formation of new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic acid pinacol ester

- 4-Methylphenylboronic acid pinacol ester

- 4-Ethylphenylboronic acid pinacol ester

Comparison: 4-sec-Butylphenylboronic acid pinacol ester is unique due to its sec-butyl group, which provides steric hindrance and influences its reactivity. Compared to phenylboronic acid pinacol ester, it offers different electronic properties and steric effects, making it suitable for specific synthetic applications .

Biologische Aktivität

4-sec-Butylphenylboronic acid pinacol ester (CAS Number: 72824-04-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique properties and potential biological activities. This compound is characterized by the presence of a boron atom, which imparts distinct reactivity and biological interactions, making it a subject of interest in various research fields, including cancer therapy, antibacterial applications, and drug delivery systems.

The molecular formula of this compound is C16H25BO2, with a molecular weight of approximately 270.19 g/mol. The structure comprises a phenyl group substituted with a sec-butyl group and a boronic acid moiety linked to a pinacol ester.

Boronic acids, including this compound, are known to interact with diols and other biomolecules through reversible covalent bonding. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, the compound can inhibit proteasomes, which are critical for protein degradation pathways in cells, thereby influencing cell cycle regulation and apoptosis.

Anticancer Properties

Research indicates that boronic acids can exhibit significant anticancer activity. The mechanism often involves the inhibition of proteasome activity, similar to the FDA-approved drug bortezomib. Studies have shown that derivatives of boronic acids can induce apoptosis in cancer cells by disrupting proteasomal function and altering cellular signaling pathways .

Case Study:

In a study examining the efficacy of various boronic acid derivatives in cancer treatment, it was found that modifications to the boron moiety significantly enhanced cytotoxicity against multiple myeloma cell lines. The introduction of sec-butyl groups improved solubility and bioavailability, leading to increased therapeutic potential .

Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties. The ability of these compounds to inhibit bacterial enzymes makes them suitable candidates for developing new antibiotics. Research has demonstrated that certain boronic acid derivatives can effectively inhibit the growth of Gram-positive bacteria by targeting specific metabolic pathways .

Comparative Analysis

The following table summarizes relevant studies on the biological activities of various boronic acid derivatives:

Synthesis and Applications

The synthesis of this compound typically involves the reaction of sec-butylphenol with boron reagents under controlled conditions. This compound serves as an important intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in pharmaceuticals .

Eigenschaften

IUPAC Name |

2-(4-butan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO2/c1-7-12(2)13-8-10-14(11-9-13)17-18-15(3,4)16(5,6)19-17/h8-12H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJSDLRVUFZWGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.